![molecular formula C11H11ClO B1417329 1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one CAS No. 875325-69-2](/img/structure/B1417329.png)
1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one
Overview
Description
“1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one” is a chemical compound with the molecular formula C11H11ClO . It has a molecular weight of 194.66 . This compound is used in biochemical research .
Molecular Structure Analysis
The molecular structure of “1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one” consists of a cyclopropyl group attached to a 2-chlorophenyl group and an ethan-1-one group .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current literature.Scientific Research Applications
Enzymatic Process Development
A key area of research involves the development of enzymatic processes for synthesizing chiral intermediates. For example, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for Ticagrelor synthesis, is produced from a similar compound, 2-chloro-1-(3,4-difluorophenyl)ethanone, using a ketoreductase. This process shows high conversion and purity, simplifying operations and reducing safety risks, making it highly suitable for industrial applications (Guo et al., 2017).
Crystal Structure Analysis
Research on the crystal structure of compounds like cyproconazole, a conazole fungicide structurally similar to the compound , has been conducted. This study helps understand the molecular arrangement and interaction, which is crucial in designing effective fungicides (Kang et al., 2015).
Synthesis of Intermediates for Agricultural Chemicals
Compounds structurally related to 1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one are synthesized for use as intermediates in agricultural chemicals. For instance, the synthesis of 2-Cyclopropyl-1-(4'-chloro)acetophenone, an intermediate for Cyproconazole, showcases the relevance of such compounds in developing fungicides (Mei, 2010).
Pharmacological and Toxicological Studies
Studies also extend to understanding the metabolism and toxicological profiles of structurally similar compounds, like 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT) and its derivatives. These studies are crucial for assessing the environmental and health impacts of such compounds (Abou-Donia & Menzel, 1968).
Palladium-Catalyzed Reactions
Research on palladium-catalyzed nucleophilic substitutions involving cyclopropylidene-phenoxy ethanes demonstrates the compound’s utility in organic synthesis, particularly in creating structurally complex and biologically active molecules (Bernard & Piras, 1997).
Safety And Hazards
properties
IUPAC Name |
1-[2-(2-chlorophenyl)cyclopropyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-7(13)9-6-10(9)8-4-2-3-5-11(8)12/h2-5,9-10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMIQOBSMFWIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



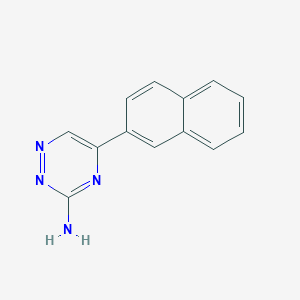
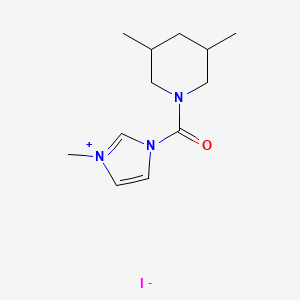
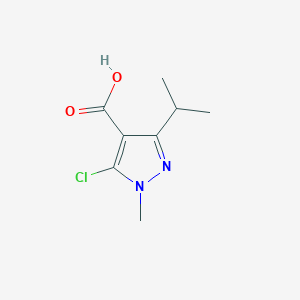


![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)
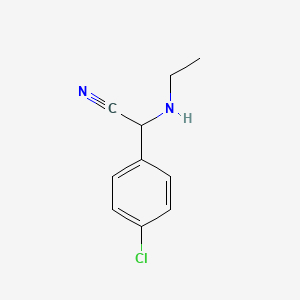
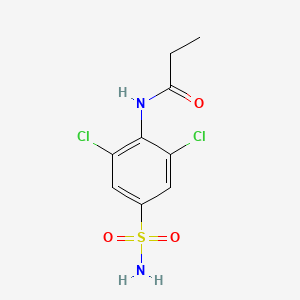
![2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1417259.png)
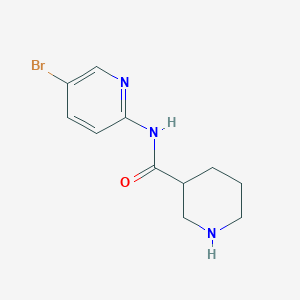
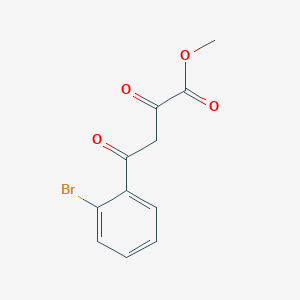
![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417264.png)
![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)
![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1417268.png)